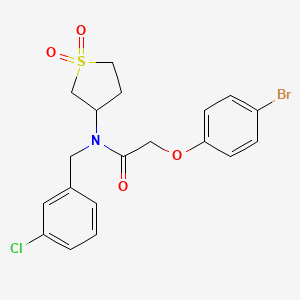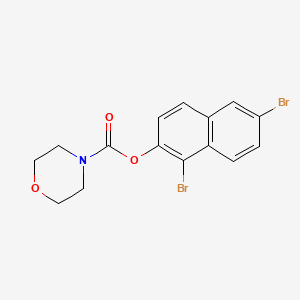![molecular formula C18H17ClFN5O2S B12136330 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B12136330.png)
2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-Amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlor-4-fluorphenyl)acetamid ist eine komplexe organische Verbindung, die zur Klasse der Triazolderivate gehört.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 2-{[4-Amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlor-4-fluorphenyl)acetamid beinhaltet typischerweise mehrere Schritte:
Bildung des Triazolrings: Der erste Schritt beinhaltet die Cyclisierung geeigneter Hydrazinderivate mit Ethyl-4-ethoxybenzoat, um den Triazolring zu bilden.
Thioetherbildung: Das Triazolderivat wird dann mit einer Thiolverbindung umgesetzt, um die Sulfanylgruppe einzuführen.
Acetamidbildung: Schließlich wird die Verbindung mit 3-Chlor-4-fluoroanilin acyliert, um das gewünschte Acetamid zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Syntheserouten umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung automatisierter Reaktoren, die präzise Steuerung der Reaktionsbedingungen (Temperatur, Druck, pH-Wert) und Reinigungsverfahren wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Sulfanylgruppe kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Die Nitrogruppe, falls vorhanden, kann zu einem Amin reduziert werden.
Substitution: Die aromatischen Ringe können elektrophile oder nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder m-Chlorperbenzoesäure (mCPBA) unter milden Bedingungen.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder chemische Reduktion unter Verwendung von Natriumborhydrid (NaBH4).
Substitution: Halogenierung unter Verwendung von N-Bromsuccinimid (NBS) oder Nitrierung unter Verwendung von Salpetersäure (HNO3) und Schwefelsäure (H2SO4).
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Amine.
Substitution: Halogenierte oder nitrierte Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht verschiedene Modifikationen, wodurch sie ein vielseitiges Zwischenprodukt in der organischen Synthese ist.
Biologie
Biologisch gesehen kann diese Verbindung aufgrund des Vorhandenseins des Triazolrings, der für seine biologische Aktivität bekannt ist, antimikrobielle, antimykotische oder antivirale Aktivitäten aufweisen.
Medizin
In der medizinischen Chemie könnte diese Verbindung auf ihr Potenzial als Medikamentenkandidat untersucht werden. Der Triazolring ist ein häufiges Motiv in vielen Arzneimitteln, und das Vorhandensein der Chlor- und Fluorsubstituenten kann seine pharmakokinetischen Eigenschaften verbessern.
Industrie
Industriell könnte diese Verbindung bei der Entwicklung neuer Materialien oder als Vorläufer für die Synthese von Agrochemikalien und anderen Spezialchemikalien eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von 2-{[4-Amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlor-4-fluorphenyl)acetamid hängt von seiner spezifischen Anwendung ab. In einem biologischen Kontext kann es mit Enzymen oder Rezeptoren interagieren und deren Aktivität hemmen oder modulieren. Der Triazolring kann an Metallionen binden oder Wasserstoffbrückenbindungen bilden, wodurch die Wechselwirkung der Verbindung mit biologischen Zielstrukturen beeinflusst wird.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or antiviral activities due to the presence of the triazole ring, which is known for its biological activity.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The triazole ring is a common motif in many pharmaceuticals, and the presence of the chloro and fluoro substituents may enhance its pharmacokinetic properties.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring can bind to metal ions or form hydrogen bonds, influencing the compound’s interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-{[4-Amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlor-4-fluorphenyl)acetamid
- 2-{[4-Amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlor-4-methylphenyl)acetamid
Einzigartigkeit
Die Einzigartigkeit von 2-{[4-Amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlor-4-fluorphenyl)acetamid liegt in seinen spezifischen Substituenten, die seine chemischen und biologischen Eigenschaften erheblich beeinflussen können. Die Ethoxygruppe kann ihre Löslichkeit verbessern, während die Chlor- und Fluorgruppen ihre Reaktivität und Wechselwirkung mit biologischen Zielstrukturen beeinflussen können.
Die einzigartige Kombination von funktionellen Gruppen dieser Verbindung macht sie zu einem wertvollen Kandidaten für weitere Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.
Eigenschaften
Molekularformel |
C18H17ClFN5O2S |
|---|---|
Molekulargewicht |
421.9 g/mol |
IUPAC-Name |
2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H17ClFN5O2S/c1-2-27-13-6-3-11(4-7-13)17-23-24-18(25(17)21)28-10-16(26)22-12-5-8-15(20)14(19)9-12/h3-9H,2,10,21H2,1H3,(H,22,26) |
InChI-Schlüssel |
QZKXZWYFSIAUNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136250.png)

![3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole](/img/structure/B12136261.png)
![1-[1-(Benzenesulfonyl)piperidine-4-carbonyl]-3-methylpiperidine](/img/structure/B12136264.png)
![(5Z)-2-(4-benzylpiperidin-1-yl)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B12136280.png)
![N-[(3-chlorophenyl)methyl]-3-(2,2-dichloroethenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B12136287.png)
![6-Chloro-2-(3-fluoro-4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B12136292.png)

![N-(2,4-difluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12136301.png)
![N-(4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12136316.png)


![ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate](/img/structure/B12136328.png)

